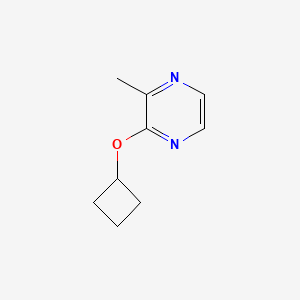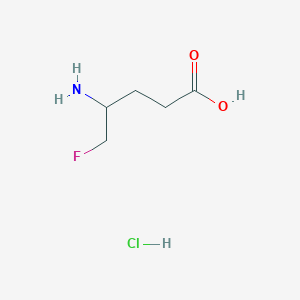
2-Cyclobutoxy-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazines are aromatic compounds that contain two nitrogen atoms in a six-membered ring . They are known for their strong, often pleasant odors and are found in a variety of sources, including food products and certain types of plants . The term “cyclobutoxy” suggests the presence of a cyclobutane ring, and “methyl” indicates a methyl group (-CH3) attached to the pyrazine ring.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be analyzed using techniques such as X-ray diffraction, neutron scattering, and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
Pyrazines can undergo a variety of chemical reactions, including substitutions and redox reactions . The specific reactions that “2-Cyclobutoxy-3-methylpyrazine” can undergo would depend on its exact molecular structure.Scientific Research Applications
Synthetic Methods and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of new heterocyclic substances utilizing key synthons like 2-arylhydrazononitriles, which are precursors in the preparation of various uniquely substituted heterocyclic substances. These compounds have shown promising antimicrobial activities against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
- Electrocatalytic Cyclization : Electrocatalytic cyclization of specific pyrazolone derivatives offers a 'one-pot' efficient method to synthesize substituted spirocyclopropylpyrazolones, showcasing an effective way to create compounds with potential medicinal relevance under neutral and mild conditions. This process emphasizes the role of electrocatalysis in facilitating fast and efficient chemical reactions (Vereshchagin et al., 2015).
Biological Activities and Applications
- Antimicrobial and Antitumor Activities : Compounds synthesized from pyrazine derivatives have been evaluated for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones, for instance, have been synthesized and tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. This research opens pathways to developing new therapeutic agents based on pyrazine derivatives (Riyadh, 2011).
Food Science and Flavor Chemistry
- Wine Flavor Components : Methoxypyrazines, including derivatives of 2-Cyclobutoxy-3-methylpyrazine, play a significant role in imparting distinctive flavors to wines. Research focusing on the biosynthesis of methoxypyrazines has identified key enzymes responsible for their production in grape berries. Understanding the genetic and enzymatic pathways involved in methoxypyrazine synthesis can help in modulating wine flavors to meet consumer preferences (Dunlevy et al., 2013).
Future Directions
The study of pyrazines and their derivatives is a vibrant field of research, with potential applications in areas such as food science, medicine, and materials science . Future research on “2-Cyclobutoxy-3-methylpyrazine” could involve elucidating its synthesis pathways, studying its physical and chemical properties, and exploring its potential applications.
properties
IUPAC Name |
2-cyclobutyloxy-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-9(11-6-5-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXKANLOVMJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-3-methylpyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)
![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)


![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)
![7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2931682.png)


![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)